molecular formula C10H8Cl2O2 B3318295 4,4-Dichloro-2-phenylbut-3-enoic acid CAS No. 99360-78-8

4,4-Dichloro-2-phenylbut-3-enoic acid

Cat. No.: B3318295
CAS No.: 99360-78-8
M. Wt: 231.07 g/mol
InChI Key: UPAQVKNLEMIPDE-UHFFFAOYSA-N
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Description

4,4-Dichloro-2-phenylbut-3-enoic acid is an organic compound with the molecular formula C10H8Cl2O2 It is characterized by the presence of two chlorine atoms and a phenyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-2-phenylbut-3-enoic acid typically involves the chlorination of 2-phenylbut-3-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-2-phenylbut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated derivatives.

Scientific Research Applications

4,4-Dichloro-2-phenylbut-3-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dichloro-2-phenylbut-3-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dichloro-2-phenylbutanoic acid: Similar in structure but lacks the double bond present in 4,4-Dichloro-2-phenylbut-3-enoic acid.

    2-Phenylbut-3-enoic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    4-Chloro-2-phenylbut-3-enoic acid: Contains only one chlorine atom, resulting in different chemical properties.

Uniqueness

This compound is unique due to the presence of two chlorine atoms and a phenyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

4,4-dichloro-2-phenylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6,8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAQVKNLEMIPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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